1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene
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Overview
Description
1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a methoxybenzene derivative followed by fluorination and chlorination under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the halogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are used under basic conditions to promote the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of the compound, while nucleophilic substitution with sodium methoxide would produce a methoxy-substituted product .
Scientific Research Applications
1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene involves its interaction with specific molecular targets. The compound’s halogen atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3,4,6-trifluorobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
1,2-Dichloro-3,4,6-trifluoro-5-nitrobenzene: Contains a nitro group instead of a methoxy group, leading to different electronic and steric effects.
1,2-Dichloro-3,4,6-trifluoro-5-hydroxybenzene: The hydroxy group introduces different hydrogen bonding capabilities compared to the methoxy group.
Uniqueness
1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene is unique due to the combination of its substituents. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups on the benzene ring creates a distinct electronic environment. This makes the compound versatile in various chemical reactions and applications .
Properties
CAS No. |
62157-98-6 |
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Molecular Formula |
C7H3Cl2F3O |
Molecular Weight |
231.00 g/mol |
IUPAC Name |
1,2-dichloro-3,4,6-trifluoro-5-methoxybenzene |
InChI |
InChI=1S/C7H3Cl2F3O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |
InChI Key |
ODIHXYWYWLEINL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Origin of Product |
United States |
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